molecular formula C14H13N3 B1349263 3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine CAS No. 305357-79-3

3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine

Cat. No. B1349263
M. Wt: 223.27 g/mol
InChI Key: QMAYVPKZQSUHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine, also known as 5-methyl-1H-benzoimidazole-2-amine, is an important organic compound commonly used in the synthesis of pharmaceuticals, biochemicals, and other related compounds. It is a white crystalline solid with a melting point of 147-148°C. This compound is a key intermediate in the synthesis of a variety of drugs, such as anti-cancer drugs and antibiotics.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Applications : Benzimidazole derivatives, including those related to "3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine", have been synthesized and evaluated for their antimicrobial properties. These compounds displayed activity against various strains of microorganisms, indicating potential applications in combating bacterial and fungal infections (Krishnanjaneyulu et al., 2014).

  • Synthesis for Antihypertensive Activity : Benzimidazole derivatives were synthesized and assessed for their antihypertensive properties, indicating a potential application in the treatment of hypertension (Sharma et al., 2010).

Anticancer Research and Inhibitory Properties

  • Cytotoxic Activity : Novel azetidine-2-one derivatives of 1H-benzimidazole exhibited both antibacterial and cytotoxic activities in vitro, suggesting their potential use in cancer therapy (Noolvi et al., 2014).

  • Heparanase Inhibitors : Certain benzamide derivatives, structurally related to "3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine", have been identified as inhibitors of heparanase, an enzyme implicated in tumor metastasis and angiogenesis, highlighting their potential in cancer therapy (Xu et al., 2006).

Industrial and Material Science Applications

  • Organic Light-Emitting Diodes (OLEDs) : Bipolar molecules derived from triphenylamine-benzimidazole, similar in structure to "3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine", have been used in the fabrication of phosphorescent OLEDs, indicating their potential in electronic and display technologies (Ge et al., 2008).

  • Corrosion Inhibition : Benzimidazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions, suggesting their application in industrial maintenance and material protection (Yadav et al., 2013).

properties

IUPAC Name

3-(6-methyl-1H-benzimidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-9-5-6-12-13(7-9)17-14(16-12)10-3-2-4-11(15)8-10/h2-8H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAYVPKZQSUHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354848
Record name 3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine

CAS RN

305357-79-3
Record name 3-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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